Cas no 51463-11-7 (6-Methyl-3-Hydroxyisoquinoline)
6-Methyl-3-Hydroxyisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-Methylisoquinolin-3-ol
- 3(2H)-Isoquinolinone, 6-methyl-
- 6-METHYL-3-HYDROXYISOQUINOLINE
- 6-methyl-2H-isoquinolin-3-one
- BCA46311
- AKOS006343995
- AKOS015996118
- MB08960
- AT33651
- 51463-11-7
- 6-METHYLISOQUINOLIN-3(2H)-ONE
- SCHEMBL2749377
- MFCD12546459
- MFCD10700070
- BS-28719
- EN300-1301051
- DTXSID60498186
- PHCMNLKEJZUTIQ-UHFFFAOYSA-N
- DB-359613
- 6-Methyl-3-Hydroxyisoquinoline
-
- MDL: MFCD12546459
- Inchi: 1S/C10H9NO/c1-7-2-3-8-6-11-10(12)5-9(8)4-7/h2-6H,1H3,(H,11,12)
- InChI Key: PHCMNLKEJZUTIQ-UHFFFAOYSA-N
- SMILES: O=C1C=C2C=C(C)C=CC2=CN1
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 2.24880
6-Methyl-3-Hydroxyisoquinoline Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
6-Methyl-3-Hydroxyisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M396100-250mg |
6-Methyl-3-Hydroxyisoquinoline |
51463-11-7 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M396100-500mg |
6-Methyl-3-Hydroxyisoquinoline |
51463-11-7 | 500mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M396100-2.5g |
6-Methyl-3-Hydroxyisoquinoline |
51463-11-7 | 2.5g |
$ 320.00 | 2022-06-03 | ||
| Alichem | A189006785-5g |
6-Methylisoquinolin-3-ol |
51463-11-7 | 95% | 5g |
$435.12 | 2023-09-01 | |
| Alichem | A189006785-10g |
6-Methylisoquinolin-3-ol |
51463-11-7 | 95% | 10g |
$740.37 | 2023-09-01 | |
| Alichem | A189006785-25g |
6-Methylisoquinolin-3-ol |
51463-11-7 | 95% | 25g |
$1166.55 | 2023-09-01 | |
| Chemenu | CM143869-10g |
6-Methylisoquinolin-3-ol |
51463-11-7 | 95% | 10g |
$383 | 2021-08-05 | |
| Chemenu | CM143869-25g |
6-Methylisoquinolin-3-ol |
51463-11-7 | 95% | 25g |
$693 | 2021-08-05 | |
| Apollo Scientific | OR909923-1g |
6-Methyl-3-hydroxyisoquinoline |
51463-11-7 | 96% | 1g |
£115.00 | 2025-02-21 | |
| Apollo Scientific | OR909923-5g |
6-Methyl-3-hydroxyisoquinoline |
51463-11-7 | 96% | 5g |
£300.00 | 2025-02-21 |
6-Methyl-3-Hydroxyisoquinoline Suppliers
6-Methyl-3-Hydroxyisoquinoline Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 6-Methyl-3-Hydroxyisoquinoline
Introduction to 6-Methyl-3-Hydroxyisoquinoline (CAS No. 51463-11-7)
6-Methyl-3-Hydroxyisoquinoline, identified by its Chemical Abstracts Service (CAS) number 51463-11-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds that are widely recognized for their biological activities and structural diversity. The presence of both a methyl group and a hydroxyl group in its molecular structure imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 6-Methyl-3-Hydroxyisoquinoline consists of a benzene ring fused to a pyridine ring, with the hydroxyl group positioned at the 3-position and a methyl group at the 6-position. This arrangement contributes to its ability to interact with biological targets in specific ways, which has been leveraged in various pharmacological studies. The compound’s solubility, stability, and reactivity profile make it particularly useful in synthetic chemistry, where it can serve as an intermediate for more complex molecules.
In recent years, 6-Methyl-3-Hydroxyisoquinoline has been studied for its potential applications in medicinal chemistry. Its structural framework is reminiscent of several natural alkaloids that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have been particularly interested in exploring its derivatives as they may offer improved efficacy and reduced toxicity compared to parent compounds.
One of the most exciting areas of research involving 6-Methyl-3-Hydroxyisoquinoline is its role as a precursor in the synthesis of bioactive molecules. For instance, modifications at the 3-hydroxyl and 6-methyl positions have led to the development of compounds with enhanced binding affinity to certain enzymes and receptors. These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies, which help predict how changes in the molecular structure will affect biological activity.
The pharmacological potential of 6-Methyl-3-Hydroxyisoquinoline has been further explored through preclinical studies. Researchers have investigated its interactions with various biological targets, including kinases, proteases, and ion channels. These studies have revealed that certain derivatives exhibit promising activity against diseases such as cancer and neurodegenerative disorders. The hydroxyl group in particular has been found to be crucial for mediating these interactions, suggesting that further optimization could yield even more potent therapeutic agents.
Advances in synthetic methodologies have also contributed to the growing interest in 6-Methyl-3-Hydroxyisoquinoline. Modern techniques such as transition metal-catalyzed coupling reactions and asymmetric synthesis have made it possible to construct complex derivatives with high precision. These methods not only improve yield but also allow for greater control over stereochemistry, which is often critical for biological activity.
The versatility of 6-Methyl-3-Hydroxyisoquinoline as a scaffold has also been recognized in materials science. Beyond its pharmaceutical applications, this compound has shown promise in the development of organic electronic materials, such as light-emitting diodes (OLEDs) and sensors. Its ability to undergo functionalization while maintaining stability makes it an attractive candidate for these applications.
Future directions in the study of 6-Methyl-3-Hydroxyisoquinoline may include exploring its role in drug repurposing efforts. By re-evaluating existing literature and leveraging computational tools, researchers could identify new therapeutic uses for this compound or its derivatives. Additionally, investigating its environmental impact and biodegradability could provide insights into sustainable chemical practices.
In conclusion,6-Methyl-3-Hydroxyisoquinoline (CAS No. 51463-11-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and biological activities make it a valuable tool for researchers seeking to develop novel treatments for various diseases. As synthetic chemistry continues to evolve,the applications of this compound are likely to expand,offering new opportunities for innovation.
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